2,5-二氯苯-1,4-二羧酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

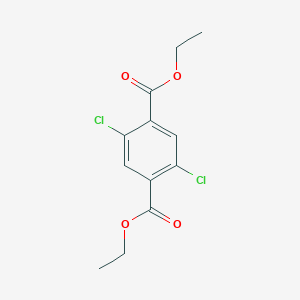

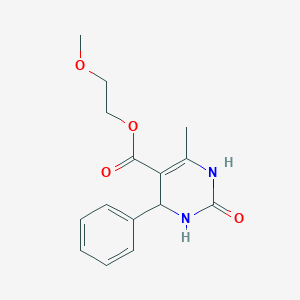

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate is likely a derivative of benzene, a common aromatic compound. It likely contains a benzene ring substituted with two chlorine atoms and two ester groups .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring core, with the two chlorine atoms and the two ester groups (COOCH2CH3) attached to the ring. The exact spatial configuration would depend on the specific synthesis pathway .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not documented, compounds of this nature typically undergo reactions at the ester or the aromatic ring. The chlorine atoms could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzene ring, the chlorine atoms, and the ester groups. For example, the compound is likely to be relatively stable, but the presence of the chlorine could make it more reactive .作用机制

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's mechanism of action is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, including DNA polymerase and RNA polymerase. This inhibition leads to the disruption of DNA replication and transcription, ultimately leading to cell death.

Biochemical and Physiological Effects

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate has also been shown to possess antiviral activity against the influenza virus and herpes simplex virus.

实验室实验的优点和局限性

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate offers several advantages as a building block in organic synthesis. It is readily available, and its synthesis is relatively simple and cost-effective. Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate is also highly versatile and can be used in the synthesis of a wide range of organic compounds.

However, Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate can be toxic, and caution should be exercised when handling it.

未来方向

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's unique properties make it an attractive compound for future research. Here are some possible future directions:

1. Development of new anticancer agents: Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's ability to inhibit cancer cell growth makes it a promising candidate for the development of new anticancer agents.

2. Study of Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's antiviral activity: Further research can be conducted to investigate Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's antiviral activity against other viruses.

3. Synthesis of new materials: Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate can be used as a building block in the synthesis of new materials with unique properties, such as conductive polymers and liquid crystals.

4. Investigation of Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's mechanism of action: Further research can be conducted to elucidate Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate's mechanism of action, which can provide insight into its potential applications in various fields.

Conclusion

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate is a versatile building block in organic synthesis with numerous potential applications in various fields of science. Its unique properties make it an attractive compound for future research, and further investigation into its mechanism of action and potential applications can lead to the development of new drugs and materials.

合成方法

The synthesis of Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate involves the reaction of 2,5-dichloroterephthalic acid with diethyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification process, resulting in the formation of Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate as a product.

科学研究应用

二氢吡啶衍生物的合成

2,5-二氯苯-1,4-二羧酸二乙酯: 用于合成二氢吡啶衍生物,这些衍生物在制药行业至关重要。 这些化合物表现出广泛的生物活性,例如抗肿瘤、抗炎和降压作用 . Hantzsch反应通常用于合成这些衍生物,这些衍生物随后用作治疗高血压和心血管疾病的钙通道阻滞剂 .

分子对接研究

该化合物作为分子对接研究的起始材料。 这些研究有助于理解蛋白质-配体复合物的结合相互作用和稳定性,这对药物设计和发现至关重要 . 通过分析二氢吡啶衍生物与特定蛋白质的相互作用,研究人员可以开发具有靶向治疗效果的新药。

密度泛函理论 (DFT) 分析

研究人员使用2,5-二氯苯-1,4-二羧酸二乙酯 进行 DFT 分析。这种计算方法有助于确定与化合物生物活性相关的结构特征。 它包括分子几何优化、振动分析和分子静电势研究 .

Janus激酶抑制剂的前体

这种化学物质是作为潜在Janus激酶抑制剂的化合物的合成前体。 这些抑制剂在治疗增殖性疾病方面很重要,并且在药物化学方面有应用 .

光化学合成

2,5-二氯苯-1,4-二羧酸二乙酯: 用于光化学合成过程。 例如,它用于合成三环氮丙啶,这些化合物具有在有机合成中和可能在药物开发中应用的潜力 .

晶体学研究

该化合物的晶体结构已被研究,揭示了诸如氢键二聚体之类的特征。 了解晶体结构对于开发新材料以及制药行业至关重要,在制药行业,分子的排列会影响药物的功效 .

属性

IUPAC Name |

diethyl 2,5-dichlorobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBXAOXBKXLOOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)C(=O)OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)

![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)